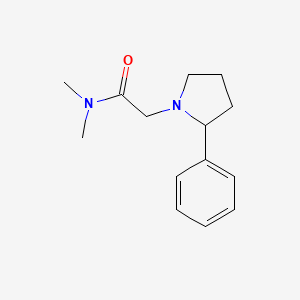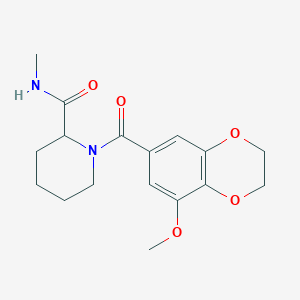
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained attention for its potential use as a research chemical. It belongs to the family of psychoactive substances that are structurally similar to amphetamines and cathinones. MDPV is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines.
Mécanisme D'action
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one, including increased energy, euphoria, and alertness.
Biochemical and Physiological Effects:
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, leading to decreased blood flow to the extremities.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has several advantages for use in lab experiments, including its potent stimulant effects and structural similarity to other psychoactive substances. However, its potential for abuse and lack of long-term safety data make it a controversial research chemical.
Orientations Futures
Future research on 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one could focus on its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It could also be studied for its potential as a tool for understanding the neurobiology of addiction and the role of dopamine, norepinephrine, and serotonin in reward pathways. Additionally, research could focus on developing safer and more effective synthetic cathinones for use in scientific research.
Méthodes De Synthèse
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one is synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the reaction of 4-methoxyphenylacetone with pyrrolidine and propanone in the presence of hydrochloric acid and sodium cyanoborohydride.
Applications De Recherche Scientifique
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
2-(4-methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(13(16)15-7-3-4-8-15)14-9-5-12(17-2)6-10-14/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCPDSGHDNKUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)
![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)


![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)


![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)